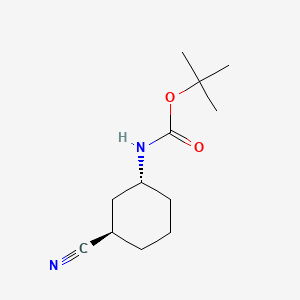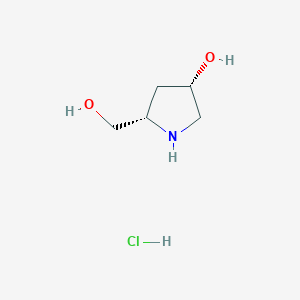![molecular formula C12H17ClN4S B1405745 4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride CAS No. 1992996-50-5](/img/structure/B1405745.png)
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride
Descripción general
Descripción
“4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride” is an organic compound that has been studied for its potential use in scientific research applications1. This compound is a member of the imidazole family, and has a unique chemical structure that is composed of two nitrogen atoms, two sulfur atoms, two carbon atoms, and one chlorine atom1.
Synthesis Analysis
Research has focused on synthesizing variants of this compound and testing their antimicrobial properties1. For instance, a related compound was synthesized and found to exhibit moderate antimicrobial activities, indicating potential applications in developing new antimicrobial agents1.
Molecular Structure Analysis
The compound’s crystal structure has been a subject of study, providing insights into its molecular configuration and potential applications in various fields1. For instance, a structurally similar compound was analyzed, revealing details about its planarity and conformation, which are crucial for understanding its chemical behavior and potential interactions1.
Chemical Reactions Analysis
This compound has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting its utility in neuroscience research, particularly in models of Parkinson’s disease1.
Physical And Chemical Properties Analysis
The compound is soluble in water and has a melting point of 114-116°C1. Its molecular weight is 284.81 g/mol1.
Aplicaciones Científicas De Investigación
Cancer Research
TAK-659 has been identified as a potent inhibitor of the protein kinases BTK and ITK, two important enzymes that play a crucial role in the immune response and the regulation of cell growth and proliferation. By targeting these enzymes, TAK-659 has the potential to modulate the immune response and to inhibit the growth of cancer cells. The compound can be used to investigate the role of BTK and ITK in different disease models, to identify novel targets for drug development, and to test the efficacy of combination therapies.
Immunology
TAK-659’s ability to modulate the immune response by inhibiting BTK and ITK makes it a valuable tool in immunology research. These enzymes are key components of the B-cell and T-cell receptor signaling pathways, respectively. By inhibiting these pathways, TAK-659 can help researchers understand the mechanisms of immune response and develop new therapeutic strategies.
Drug Discovery
The unique chemical structure and biological properties of TAK-659 make it a promising candidate for drug discovery. Its potent inhibition of BTK and ITK, combined with its strong antiproliferative effects on cancer cells, suggest that it could be used as a lead compound in the development of new drugs.
Neuroscience Research
Interestingly, this compound has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting its utility in neuroscience research, particularly in models of Parkinson’s disease.
Cardiology
In the field of cardiology, research has shown the potential of similar compounds in treating arrhythmias. Derivatives of this compound exhibited significant anti-arrhythmic activity, opening avenues for new cardiovascular therapeutics.
Infectious Diseases
The compound’s derivatives have also been explored for their antitubercular and antifungal activities. Some synthesized derivatives displayed very good antitubercular and antifungal activity, highlighting its potential in treating infectious diseases.
Space Research
The compound’s potential in modulating immune responses could be valuable in space research. For instance, on the International Space Station (ISS), astronauts are exposed to a unique environment that can affect their immune systems . Understanding how compounds like TAK-659 affect immune response could help in developing countermeasures to protect astronauts’ health during long-duration space missions .
Satellite Technology
Satellites have a variety of uses, including communication relay, weather forecasting, navigation (GPS), broadcasting, scientific research, and Earth observation . The potential of TAK-659 in modulating immune responses could be explored in the context of satellite technology, particularly in the development of life-support systems for future manned missions .
Laboratory Equipment
In the field of laboratory equipment, the compound could potentially be used in the development of new technologies for scientific research . For example, it could be used in the development of new types of sensors or detectors for use in laboratory equipment .
Microgravity Research
The compound’s potential in modulating immune responses could be valuable in microgravity research. For instance, on the International Space Station (ISS), astronauts are exposed to a unique environment that can affect their immune systems . Understanding how compounds like TAK-659 affect immune response could help in developing countermeasures to protect astronauts’ health during long-duration space missions .
Satellite Communication Systems
In the field of satellite communication systems, the compound could potentially be used in the development of new technologies for scientific research . For example, it could be used in the development of new types of sensors or detectors for use in satellite communication systems .
Laboratory Equipment Manufacturing
In the field of laboratory equipment manufacturing, the compound could potentially be used in the development of new technologies for scientific research . For example, it could be used in the development of new types of sensors or detectors for use in laboratory equipment .
Safety And Hazards
As with all chemicals, it is important to handle “4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride” with care. It is intended for research use only and not for human or veterinary use1.
Direcciones Futuras
The compound’s derivatives have been explored for their antitubercular and antifungal activities1. Some synthesized derivatives displayed very good antitubercular and antifungal activity, highlighting its potential in treating infectious diseases1. Furthermore, the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which included derivatives of this compound, were explored for the treatment of cancer1.
Please note that this information is based on the current state of research and may change as more studies are conducted. Always refer to the most recent and relevant scientific literature for the most accurate and up-to-date information.
Propiedades
IUPAC Name |
4-[(2-piperidin-4-ylimidazol-1-yl)methyl]-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S.ClH/c1-3-13-4-2-10(1)12-14-5-6-16(12)7-11-8-17-9-15-11;/h5-6,8-10,13H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZCTCXIHWLDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2CC3=CSC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid](/img/structure/B1405663.png)
![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)

![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)
![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)
![4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B1405675.png)




